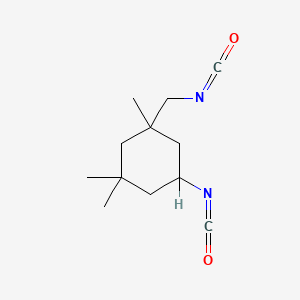
Isophorone diisocyanate
カタログ番号 B1198615
分子量: 222.28 g/mol
InChIキー: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09206117B2
Procedure details


Into a 3-liter separable flask were put 2248 parts (2 mol) of dipentaerythritol acrylate (manufactured by Nippon Kayaku, trade name: KAYARAD DPHA), 222 parts (1 mol) of isophorone diisocyanate and 0.49 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.49 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and dipentaerythritol acrylate.
Name
dipentaerythritol acrylate
Quantity
2 mol
Type
reactant
Reaction Step One




Name


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:10][O:11][CH2:12][C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][OH:15])[CH2:8][OH:9])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:10][O:11][CH2:12][C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][OH:15])[CH2:8][OH:9])(=[O:4])[CH:2]=[CH2:3] |f:3.4.5,6.7|
|
Inputs


Step One
|
Name
|
dipentaerythritol acrylate
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC(CO)(COCC(CO)(CO)CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(O)C=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 3-liter separable flask were put
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
air was introduced into the liquid through a glass tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be between 70 and 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC(CO)(COCC(CO)(CO)CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
